molecular formula C20H30CoN8S4 B6310274 Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate;  99% CAS No. 1245942-47-5

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate; 99%

Cat. No. B6310274
CAS RN: 1245942-47-5
M. Wt: 569.7 g/mol
InChI Key: FLZOVKNQCWNNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of 145°C and a density of 1.3 g/cm3. This compound is a member of the imidazolium family of compounds, which have been widely studied for their unique properties and potential applications in a variety of fields. Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has been used in research for its unique properties and potential applications.

Scientific Research Applications

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an electrolyte in fuel cells and batteries, and as a reagent for the synthesis of polymers. It has also been used to study the behavior of molecules in solution and for the detection of metal ions in solution.

Mechanism of Action

The mechanism of action of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) is not yet fully understood. It is believed that the imidazolium ring of the compound acts as an electron donor, allowing it to interact with the cobalt(III) ion and form a complex. This complex then acts as a catalyst for the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) are not yet fully understood. However, some studies have suggested that the compound may have potential applications in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 145°C and a density of 1.3 g/cm3. It is also soluble in many organic solvents, making it easy to use in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The potential applications of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) are numerous and varied. Further research is needed to better understand the biochemical and physiological effects of the compound and to explore its potential applications in cancer therapy. Additionally, further research is needed to explore its use as a catalyst in organic synthesis and as a reagent for the synthesis of polymers. Finally, further research is needed to study the behavior of molecules in solution and for the detection of metal ions in solution.

Synthesis Methods

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) can be synthesized through a number of different methods. One method involves the reaction of 1-butyl-3-methylimidazolium chloride with cobalt(III) chloride in the presence of an aqueous solution of sodium tetrathiocyanate. This reaction produces the desired product, which can then be purified and dried.

properties

InChI

InChI=1S/2C8H15N2.4CNS.Co/c2*1-3-4-5-10-7-6-9(2)8-10;4*2-1-3;/h2*6-8H,3-5H2,1-2H3;;;;;/q2*+1;4*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZOVKNQCWNNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30CoN8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 121235732

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